Synthesis and Characterization of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide
Synthesis and Characterization of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 7-phenoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route based on established chemical principles, outlines expected analytical data for the compound's characterization, and presents the information in a clear and accessible format for laboratory professionals.
Synthesis of 7-Phenoxyquinolin-2(1H)-one
The synthesis of 7-phenoxyquinolin-2(1H)-one is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 7-hydroxyquinolin-2(1H)-one. The subsequent step is the formation of the desired phenoxy ether linkage via a Williamson ether synthesis.
Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one
Several methods for the synthesis of 7-hydroxyquinolin-2(1H)-one have been reported. One common approach involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[1][2]. Another established method is the reaction of N-(3-methoxyphenyl)cinnamamide with aluminum trichloride[3][4]. The DDQ oxidation method is often preferred due to its efficiency and reduced by-product formation[1][2].
Step 2: Synthesis of 7-Phenoxyquinolin-2(1H)-one via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and robust method for the preparation of ethers from an alkoxide and an alkyl or aryl halide[5][6][7][8]. In this case, the hydroxyl group of 7-hydroxyquinolin-2(1H)-one is deprotonated by a suitable base to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with a phenylating agent, such as fluorobenzene or chlorobenzene, in an SNAr (nucleophilic aromatic substitution) reaction, or more efficiently with a diaryliodonium salt as a source of the phenyl group. Given the phenolic nature of the starting material, a moderately strong base like potassium carbonate or cesium carbonate is typically sufficient to facilitate the reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 7-phenoxyquinolin-2(1H)-one.
Experimental Protocols
Synthesis of 7-Hydroxyquinolin-2(1H)-one (Illustrative Protocol)
To a solution of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 equivalents) portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 7-hydroxyquinolin-2(1H)-one.[1][2]
Synthesis of 7-Phenoxyquinolin-2(1H)-one (Plausible Protocol)
In a round-bottom flask, 7-hydroxyquinolin-2(1H)-one (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents) is added, followed by the addition of a phenylating agent like diphenyliodonium triflate (1.2 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with monitoring by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield 7-phenoxyquinolin-2(1H)-one.
Characterization Data
The following table summarizes the expected and reported characterization data for the key compounds in the synthesis of 7-phenoxyquinolin-2(1H)-one.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected ¹H NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |
| 7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | Off-white to pale yellow solid[3] | 187-192[3] | Aromatic protons (6.5-8.0), NH proton (~11.5), OH proton (broad, ~9.5) | ~3400 (O-H), ~3100 (N-H), ~1650 (C=O), 1600, 1500 (C=C, aromatic) |
| 7-Phenoxyquinolin-2(1H)-one | C₁₅H₁₁NO₂ | 237.26 | White to off-white solid | Estimated: 190-210 | Aromatic protons of quinolinone and phenyl rings (6.8-8.2), NH proton (~11.6) | ~3100 (N-H), ~1660 (C=O), 1600, 1500 (C=C, aromatic), ~1240 (C-O, ether) |
Note: The ¹H NMR and IR data for 7-phenoxyquinolin-2(1H)-one are estimated based on the known spectra of 7-substituted quinolin-2(1H)-ones and aromatic ethers.
Signaling Pathways and Logical Relationships
The synthesis of 7-phenoxyquinolin-2(1H)-one follows a logical progression from a readily available starting material through a key intermediate to the final product. This is a common strategy in multi-step organic synthesis.
Caption: Logical flow of the synthesis strategy.
References
- 1. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 2. Ch24: ArOH to ArOR [chem.ucalgary.ca]
- 3. jsynthchem.com [jsynthchem.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. youtube.com [youtube.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
